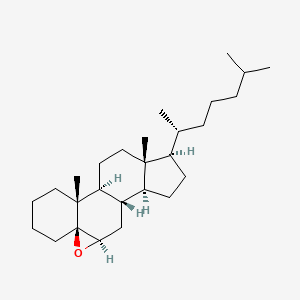

5,6beta-Epoxy-5beta-cholestane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6beta-epoxy-5beta-cholestane is the epoxide formed from cholest-5-ene by formal addition of oxygen across the 5,6 double bond with beta-configuration at both C-5 and C-6. It has a role as a mouse metabolite. It derives from a hydride of a 5beta-cholestane.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Inhibition of Cholesterol-5,6-Epoxide Hydrolase (ChEH)

Research indicates that 5,6beta-epoxy-5beta-cholestane acts as a potent inhibitor of cholesterol-5,6-epoxide hydrolase (ChEH), an enzyme involved in cholesterol metabolism. Inhibiting ChEH leads to the accumulation of cholesterol epoxides, which may have implications for treating breast cancer and other conditions. Notably, drugs like tamoxifen, used in breast cancer therapy, have been shown to inhibit ChEH activity and promote the accumulation of 5,6beta-epoxy-cholesterol .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with the antiestrogen binding site (AEBS), which is implicated in the regulation of ChEH activity. The inhibition of ChEH leads to altered cholesterol metabolism and may contribute to the chemopreventive effects observed with certain therapeutic agents .

Biochemical Studies

Stability and Reactivity

Studies have demonstrated that 5,6beta-epoxy-cholesterol exhibits surprising stability and low reactivity towards nucleophiles under non-catalytic conditions. This suggests that it does not behave like typical alkylating agents, which are often associated with carcinogenic properties . The stability of this compound is significant for understanding its role in biological systems and potential therapeutic applications.

Metabolism and Transformation

The metabolism of this compound involves its conversion into cholestane-3β,5α,6β-triol through the action of ChEH. This transformation is crucial for understanding how cholesterol derivatives can influence cellular processes and signaling pathways . Additionally, the compound can be esterified with fatty acids or sulfated, leading to various metabolites that may have distinct biological activities .

Potential Therapeutic Uses

Cardiovascular Health

There is emerging evidence that cholesterol epoxides may play a role in cardiovascular health. The presence of this compound has been noted in atherosclerotic lesions but not in normal tissues. This suggests a potential link between cholesterol oxidation products and cardiovascular disease progression .

Neuroprotective Effects

Research indicates that cholesterol oxidation products like this compound may influence neuronal health. For instance, studies have shown that these compounds can induce apoptosis in macrophage-differentiated cells under specific conditions . Understanding these effects could lead to new insights into neurodegenerative diseases and their management.

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Tamoxifen Inhibition Study | Demonstrated that tamoxifen inhibits ChEH leading to increased levels of 5,6beta-epoxy-cholesterol | Potential implications for breast cancer treatment |

| Cardiovascular Research | Found elevated levels of this compound in atherosclerotic lesions | Suggests a role in cardiovascular disease |

| Neuroprotection Study | Showed apoptosis induction in macrophage-differentiated cells | Potential link to neurodegenerative disease mechanisms |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The epoxide ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In simulated gastric juice (pH 1.2):

-

Products : β-Chlorohydrin (5α-chlorocholestane-3β,6β-diol) and triol (5α-cholestane-3β,5,6β-triol) .

-

Mechanism : Acid-catalyzed ring-opening with chloride ions acting as nucleophiles .

Basic Hydrolysis

In alkaline media (pH > 10):

Kinetic Data :

| Condition | Half-Life | Major Product | Source |

|---|---|---|---|

| pH 1.2 (37°C) | <1 hour | β-Chlorohydrin (70%) | |

| pH 8.5 (25°C) | 24 hours | Triol (100%) |

Enzymatic Hydrolysis

Cholesterol-5,6-oxide hydrolase (ChEH) catalyzes the conversion to cholestane-3β,5α,6β-triol :

Enzyme Kinetics :

| Parameter | Value (α-Epoxide) | Value (β-Epoxide) | Source |

|---|---|---|---|

| Kₘ (μM) | 3.69 | 4.42 | |

| Kᵢ (Triol, μM) | 10.8 | 6.8 |

Ring-Opening with Nucleophiles

The epoxide reacts with nucleophiles (e.g., amines, thiols) under mild conditions:

-

Ammonia : Forms 5β,6β-diaminocholestane derivatives.

-

Thiophenol : Produces 5β,6β-bis(phenylthio)cholestane.

Reactivity Trends :

| Nucleophile | Reaction Rate (Relative) | Product Stability | Source |

|---|---|---|---|

| Cl⁻ (acidic) | Fast | High | |

| OH⁻ (basic) | Slow | Moderate | |

| NH₃ | Moderate | High |

Biological Interactions

5,6β-Epoxy-5β-cholestane demonstrates cytotoxicity via:

-

LXR Activation : Binds liver X receptors (EC₅₀ = 76 nM), modulating cholesterol homeostasis .

-

Apoptosis Induction : Triggers caspase-3 activation and DNA fragmentation in macrophages .

Biological Data :

| Parameter | Value | Source |

|---|---|---|

| EC₅₀ (LXRα activation) | 76 nM | |

| LD₅₀ (U937 cells) | 25 μM |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming cholesta-3,5-dien-7-one.

-

Light Sensitivity : UV irradiation accelerates epoxide ring cleavage.

Eigenschaften

Molekularformel |

C27H46O |

|---|---|

Molekulargewicht |

386.7 g/mol |

IUPAC-Name |

(1S,2R,7S,9R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane |

InChI |

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

InChI-Schlüssel |

OJFSRAVBTAGBIM-NBGJRJMZSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@]5([C@@]3(CCCC5)C)O4)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.